N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c23-16-7-9-17(10-8-16)26-14-15(13-20(26)27)22(29)25-11-3-4-12-30-19-6-2-1-5-18(19)21(24)28/h1-2,5-10,15H,11-14H2,(H2,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCEZMJLUDWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various studies that highlight its efficacy against cancer and microbial pathogens.
Synthesis of the Compound
The synthesis of this compound involves a series of chemical reactions that modify precursor compounds to achieve the desired structure. The synthetic pathway typically includes:
- Formation of the 5-Oxopyrrolidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Substitution Reactions : The introduction of the 4-fluorophenyl and carbamoyl groups is accomplished via nucleophilic substitution methods.
- Final Modifications : The final compound is purified through crystallization or chromatography techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In particular, research utilizing the A549 human lung adenocarcinoma model has shown:
- Cytotoxic Effects : Compounds similar to this compound exhibit a structure-dependent reduction in cell viability, with some derivatives reducing A549 cell viability by up to 66% compared to controls .
| Compound | Viability Reduction (%) | Comparison Drug |
|---|---|---|
| This compound | 66% | Cisplatin |
| 3,5-Dimethylpyrazole | 34% | - |
This indicates that specific structural features contribute to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various drug-resistant pathogens. In vitro studies have indicated:
- Effectiveness Against Multidrug-resistant Bacteria : The compound was tested against strains such as Klebsiella pneumoniae and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
The mechanisms through which this compound exerts its biological effects may involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial survival or proliferation, thus exerting its antimicrobial effects.
Study on Anticancer Properties
A study published in Frontiers in Chemistry assessed the anticancer activity of several derivatives including this compound. Results indicated a significant reduction in A549 cell viability when treated with this compound compared to untreated controls, supporting its potential as an anticancer agent .
Study on Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of various oxopyrrolidine derivatives against clinically relevant pathogens. The results highlighted that certain modifications on the core structure significantly enhanced antibacterial activity, suggesting avenues for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Substituents: Replaces the butynyl-phenoxy group with a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety.
- Pharmacological Insight : Thiadiazol derivatives are associated with antibacterial and kinase inhibitory activities, suggesting possible shared bioactivity .
N-(2-carbamoylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Substituents : Substitutes the 4-fluorophenyl group with 4-chlorophenyl and lacks the butynyl linker.
- Key Features: Chlorine’s larger atomic size compared to fluorine may enhance lipophilicity but reduce metabolic stability.
- Molecular Weight: 357.79 g/mol, lower than the target compound due to the absence of the butynyl-phenoxy chain .
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Substituents: Features a 4-methyl-2-pyridinyl group instead of the butynyl-phenoxy moiety.
- Key Features :
- Pyridine’s nitrogen enables hydrogen bonding and metal coordination, which could enhance receptor binding.
- Methyl group adds moderate hydrophobicity, balancing solubility and membrane penetration.
- Synthetic Accessibility : Listed in chemical databases (CAS: 346457-03-2), indicating established synthesis routes .
N’-(4-Nitrobenzilidene)-1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide (Compound 5 from )
- Substituents : Includes a 2,6-diethylphenyl group and a nitrobenzilidene hydrazide side chain.
- Key Features: Bulky diethylphenyl groups may hinder cellular uptake but improve target specificity.
- Synthetic Yield: 83% yield via condensation in 2-propanol, indicating efficient preparation .
Comparative Data Table
Key Observations and Implications
- Structural Flexibility vs. Rigidity : The butynyl linker in the target compound introduces rigidity, which may optimize binding to sterically constrained targets compared to more flexible analogs .
- Bioisosteric Replacements : Substituting fluorine with chlorine () or thiadiazol with pyridine () demonstrates how electronic and steric modifications influence pharmacokinetics.
- Antibacterial Potential: Analogous compounds with nitro or thiadiazol groups show antibacterial activity, suggesting the target compound could be explored for similar applications .
Notes:
Q & A
Q. What are the established synthetic routes for synthesizing N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, including:
- Pyrrolidine-3-carboxamide core formation : Amide coupling between 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and a propargylamine intermediate. Techniques like EDCI/HOBt-mediated coupling are common for carboxamide bond formation .
- Alkyne functionalization : The but-2-yn-1-yl group may be introduced via Sonogashira coupling or nucleophilic substitution. Moisture-sensitive intermediates (e.g., alkynes) require inert atmospheres and anhydrous solvents .
- Final assembly : Conjugation of the carbamoylphenoxy moiety via ether linkage. Optimized reaction conditions (e.g., K₂CO₃ in DMF at 60–80°C) are recommended to avoid alkyne decomposition .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry should match standards .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm for fluorophenyl), alkyne protons (δ 2.5–3.5 ppm), and carboxamide carbonyl (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns .
- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction is ideal, as demonstrated for structurally related pyrrolidine carboxamides .
Q. What structural features influence the compound’s biological activity?
- Methodological Answer : Key pharmacophores include:
- 4-Fluorophenyl group : Enhances lipophilicity and receptor binding via halogen bonding, as seen in fluorophenyl-containing enzyme inhibitors .
- Pyrrolidinone ring : The 5-oxo group may participate in hydrogen bonding with target proteins, critical for activity in analogous compounds .
- Alkyne linker : Provides rigidity and may improve metabolic stability. Stability under physiological conditions should be tested via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for key intermediates?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a central composite design was used to optimize flow-chemistry reactions, improving yield by 20–30% .
- In-line monitoring : Use FTIR or UV-vis spectroscopy to track reaction progress in real time, enabling rapid adjustment of parameters .
- Scale-up considerations : Maintain consistent mixing and heat transfer during scaling. Microreactors or continuous-flow systems reduce side reactions in alkyne-containing syntheses .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP levels for kinase assays). For example, fluorophenyl carboxamides showed IC₅₀ variability (±15%) depending on ATP concentration .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) confirms stereochemical consistency. Impurities >2% can skew activity results .
- Proteomic profiling : Use mass spectrometry-based target deconvolution to identify off-target interactions that may explain discrepancies .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ). For example, fluorophenyl carboxamides often exhibit non-competitive inhibition in kinase assays .
- Molecular dynamics simulations : Model binding interactions with target proteins (e.g., MDM2 or EGFR). The pyrrolidinone carbonyl may form key hydrogen bonds with catalytic lysine residues .
- Metabolite identification : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS to assess metabolic stability .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound?
- Methodological Answer :
- Solvent selection : Use standardized solvents (e.g., DMSO stock solutions diluted in PBS) to avoid precipitation artifacts. Dynamic light scattering (DLS) can detect aggregates .
- pH dependence : Test solubility across physiological pH ranges (4.5–7.4). The carboxamide group’s pKa (~3.5) affects ionization and solubility .
- Crystalline vs. amorphous forms : Powder X-ray diffraction (PXRD) differentiates polymorphs, which can exhibit 10–100x solubility differences .
Methodological Tables (Described Textually)
-
Table 1 : Comparison of synthetic methods for key intermediates
Step Reagents/Conditions Yield (%) Key Challenges Reference Pyrrolidine core formation EDCI, HOBt, DMF, 25°C 65–75% Epimerization at C3 Alkyne conjugation K₂CO₃, DMF, 80°C 50–60% Alkyne decomposition -
Table 2 : Analytical techniques for structural validation
Technique Critical Parameters Application Example ¹H NMR Deuterated DMSO, 500 MHz Confirms fluorophenyl protons (δ 7.3–7.6 ppm) HRMS ESI+ mode, resolution >30,000 Verifies [M+H]⁺ = 424.1521
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
